molecular formula C8H16N2O4 B7803888 N,N'-Dimethoxy-N,N'-dimethylsuccinamide

N,N'-Dimethoxy-N,N'-dimethylsuccinamide

Cat. No. B7803888
M. Wt: 204.22 g/mol
InChI Key: ZPCAISVJKXVBTQ-UHFFFAOYSA-N
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Description

N,N'-Dimethoxy-N,N'-dimethylsuccinamide is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interfacial Bonding Studies

N,N'-Dimethoxy-N,N'-dimethylsuccinamide has been studied for its interfacial bonding with iron surfaces. Using Fourier transform infrared spectroscopy and electrochemical spectroscopies, researchers have analyzed its interactions, particularly focusing on chemisorption promoted by nitrogen and carbonyl functional groups (Taheri, Terryn, & Mol, 2015).

Polymer Synthesis

This compound is used in the synthesis of well-defined polymer precursors, specifically in the RAFT polymerization of N,N-dimethylacrylamide/N-acryloxysuccinimide. This results in copolymers with potential applications in coatings, water purification, and biology (Relógio et al., 2004).

Carbonyl Dication Equivalent in Organic Synthesis

This compound has been used as a carbonyl dication equivalent in organometallic addition reactions. It facilitates the synthesis of unsymmetrical ketones, demonstrating its versatility in organic chemistry (Whipple & Reich, 1991).

Hydrogen Bond Thermodynamics

Researchers have employed this compound in studying hydrogen bond thermodynamics. This involves synthesizing this compound and analyzing it via NMR spectroscopy to determine the energetics of hydrogen bond formation (Morton et al., 2015).

Acid-Base Properties on Iron Oxide

The compound has been used to study the acid-base properties of iron oxide surfaces, particularly in relation to the adsorption of model epoxy compounds. It assists in understanding the interaction between nitrogenous compounds and oxide layers (Wielant et al., 2007).

Synthesis of Conformationally Modified Peptides

It is also instrumental in synthesizing conformationally modified peptides. This technique can impact polypeptide aggregation, highlighting its utility in protein chemistry and pharmaceuticals (Wu, Park, & Danishefsky, 2011).

properties

IUPAC Name

N,N'-dimethoxy-N,N'-dimethylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-9(13-3)7(11)5-6-8(12)10(2)14-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCAISVJKXVBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)N(C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 136.2 g of succinyl dichloride and 180.0 g N,O-dimethylhydroxylamine hydrochloride in 1.2 L dichloromethane and cool it in an ice bath. Add 305.9 g pyridine from an addition funnel with stir over 1.5 hours. Let the reaction mixture warm up to room temperature over night. Pour the reaction mixture into ice and water and separate the layers. Wash the organic layer with cold 2 N HCl (2×), water, 5% NaHCO3 (2×), and saturated brine. Dry over anhydrous Na2SO4 and evaporate to give crude product. It was washed with 3:1 hexanes and dichloromethane and dried to give the title compound as a light tan solid 1H NMR (CDCl3, 500 MHz δ: 3.70 (s, 6H), 3.15 (s, 6H), 2.74 (s, 4H).
Quantity
136.2 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
305.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.